Fluorbor-Essigsäure-Komplex

Übersicht

Beschreibung

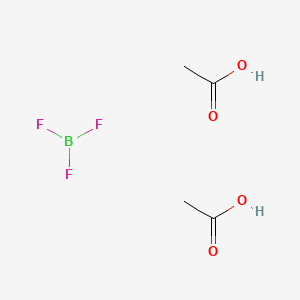

. This compound is a complex formed between boron trifluoride and acetic acid. It is known for its utility as a catalyst in various organic reactions due to its strong Lewis acid properties .

Wissenschaftliche Forschungsanwendungen

Acetic acid;trifluoroborane has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

The primary target of Boron trifluoride acetic acid complex is the organic compounds involved in various chemical reactions. It acts as a Lewis acid catalyst, which means it can accept an electron pair . This property makes it a crucial component in several organic synthesis reactions .

Mode of Action

Boron trifluoride acetic acid complex interacts with its targets by accepting an electron pair, thereby acting as a Lewis acid. This interaction facilitates various reactions such as esterification, Friedel-Crafts reactions, oxidation, Fries rearrangement, and polymerization reactions . For instance, it is used as a catalyst in the Fries rearrangement reaction, a critical step in the total synthesis of furanaphin .

Biochemical Pathways

The Boron trifluoride acetic acid complex affects several biochemical pathways. It plays a significant role in the Fries rearrangement reaction, which is a critical step in the total synthesis of furanaphin . It is also used as a co-catalyst in the intramolecular amination reaction of primary sulfonamides to form cyclic carbamates .

Result of Action

The molecular and cellular effects of Boron trifluoride acetic acid complex’s action are primarily observed in the chemical reactions it catalyzes. For example, in the Fries rearrangement reaction, it helps rearrange aryl esters into phenolic compounds . In the intramolecular amination reaction, it aids in the formation of cyclic carbamates from primary sulfonamides .

Action Environment

The action, efficacy, and stability of Boron trifluoride acetic acid complex are influenced by environmental factors. It is a moisture-sensitive compound , and it reacts with water . Therefore, it should be stored under a dry atmosphere . Its reactivity and efficacy as a catalyst can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;trifluoroborane involves the direct reaction of boron trifluoride with acetic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as:

[ \text{BF}_3 + 2 \text{CH}_3\text{COOH} \rightarrow \text{C}_4\text{H}_8\text{BF}_3\text{O}_4 ]

This reaction is exothermic and requires careful handling due to the reactivity of boron trifluoride .

Industrial Production Methods

In an industrial setting, the production of acetic acid;trifluoroborane involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the product. The process typically involves the following steps:

Purification of Boron Trifluoride: Ensuring the boron trifluoride used is free from impurities.

Controlled Reaction: The reaction between boron trifluoride and acetic acid is carried out in a controlled environment to manage the exothermic nature of the reaction.

Product Isolation: The resulting complex is isolated and purified to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;trifluoroborane undergoes various types of chemical reactions, primarily due to its strong Lewis acid properties. Some of the common reactions include:

Substitution Reactions: It can act as a catalyst in substitution reactions, where it facilitates the replacement of one group in a molecule with another.

Addition Reactions: It can also catalyze addition reactions, where two or more molecules combine to form a larger molecule.

Common Reagents and Conditions

The compound is often used in conjunction with other reagents to facilitate specific reactions. Common reagents include:

Alkyl Halides: Used in substitution reactions.

Alkenes and Alkynes: Used in addition reactions.

The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving acetic acid;trifluoroborane depend on the specific reaction being catalyzed. For example:

Substitution Reactions: The products are typically substituted organic compounds.

Addition Reactions: The products are larger organic molecules formed by the addition of smaller molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to acetic acid;trifluoroborane include:

Boron Trifluoride: A strong Lewis acid used in similar applications.

Boron Trichloride: Another boron halide with strong Lewis acid properties.

Trifluoroacetic Acid: An organofluorine compound with similar reactivity.

Uniqueness

What sets acetic acid;trifluoroborane apart from these similar compounds is its specific complex structure, which provides unique catalytic properties. Its combination of boron trifluoride and acetic acid allows it to facilitate a broader range of reactions with higher efficiency .

Biologische Aktivität

Acetic acid; trifluoroborane (C₄H₈BF₃O₄) is a complex formed from acetic acid and boron trifluoride. This compound has garnered attention in various fields, including organic synthesis and biological studies. Its unique properties and interactions make it a subject of interest for researchers investigating its biological activity.

- Molecular Formula : C₄H₈BF₃O₄

- Molecular Weight : 187.91 g/mol

- Boiling Point : 143-146 °C

- Melting Point : -47 °C

- Density : 1.353 g/cm³

The biological activity of acetic acid; trifluoroborane is largely attributed to its ability to form complexes with various biomolecules. The boron atom in trifluoroborane can interact with electron-rich sites on biomolecules, potentially influencing their activity. Research indicates that such interactions may enhance the solubility and bioavailability of certain compounds, making them more effective in biological systems.

Case Study: Curcuminoids Derivatization

A study explored the derivatization of curcuminoids using boron trifluoride in acetic acid as a means to improve detection sensitivity in biological samples. This method significantly enhanced the mass spectrometric analysis of curcuminoids, demonstrating the utility of the acetic acid; trifluoroborane complex in biological assays. The results showed an average 28-fold increase in peak area for the complex compared to underivatized compounds, indicating improved sensitivity and potential for pharmacokinetic studies .

Comparative Analysis of Auxins

Another investigation focused on the synthesis and biological activities of fluorinated auxins, including 4-trifluoromethylindole-3-acetic acid. This study compared the root formation-promoting activity of various auxins, revealing that fluorinated compounds could exhibit enhanced biological effects compared to their non-fluorinated counterparts. The findings suggest that modifications involving trifluoroborane may lead to compounds with superior biological efficacy .

Data Table: Biological Activities of Related Compounds

Safety and Handling

Acetic acid; trifluoroborane is classified as hazardous. It can cause severe skin burns and eye damage upon contact, and ingestion can be harmful. Proper safety measures should be taken when handling this compound, including the use of protective equipment and adherence to safety guidelines.

Eigenschaften

IUPAC Name |

acetic acid;trifluoroborane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.BF3/c2*1-2(3)4;2-1(3)4/h2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTMJGCQSLZICX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC(=O)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

373-61-5 | |

| Record name | Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen bis(acetato-O)difluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.